(4-Bromo-2-fluoro-3-methylphenyl)methanol
CAS No.:
Cat. No.: VC20381892
Molecular Formula: C8H8BrFO
Molecular Weight: 219.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrFO |
|---|---|
| Molecular Weight | 219.05 g/mol |
| IUPAC Name | (4-bromo-2-fluoro-3-methylphenyl)methanol |
| Standard InChI | InChI=1S/C8H8BrFO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4H2,1H3 |
| Standard InChI Key | YKJBUISQMKCZTM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1F)CO)Br |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure (Figure 1) consists of a benzene ring with the following substituents:
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Bromine at the para position (C4), contributing steric bulk and electrophilic character.
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Fluorine at the ortho position (C2), enhancing electron-withdrawing effects and influencing acidity.
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Methyl at the meta position (C3), increasing lipophilicity and steric hindrance.
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Hydroxymethyl at the ipso position (C1), enabling hydrogen bonding and oxidation/reduction reactivity.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| IUPAC Name | (4-Bromo-2-fluoro-3-methylphenyl)methanol |
| Boiling Point | Not reported (estimated >200°C) |
| Solubility | Moderate in polar organic solvents |
| Stability | Sensitive to oxidation; store under inert atmosphere |
The Canonical SMILES string CC1=C(C=CC(=C1F)CO)Br encodes this substitution pattern, while the InChI Key YKJBUISQMKCZTM-UHFFFAOYSA-N provides a unique identifier for database searches .
Electronic and Steric Effects
The bromine atom induces a strong inductive (-I) effect, polarizing the aromatic ring and activating it toward electrophilic substitution. Conversely, the fluorine atom exerts both -I and mesomeric (+M) effects, creating regions of electron deficiency and resonance stabilization. The methyl group at C3 introduces steric hindrance near the hydroxymethyl moiety, potentially affecting reaction kinetics in nucleophilic or oxidation reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While specific protocols for this compound are proprietary, analogous halogenated benzyl alcohols are typically synthesized via sequential halogenation and functional group interconversion. A plausible route involves:
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Bromination:
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane eluent).
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Yield optimization via temperature control (<5°C during workup).
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Industrial Considerations
Large-scale production would prioritize cost efficiency and safety:
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Continuous Flow Reactors: Minimize exothermic risks during bromination.
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Catalytic Fluorination: Replace stoichiometric fluorinating agents (e.g., Selectfluor) with recyclable catalysts.
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Purity Controls: HPLC or GC-MS to ensure >98% purity for pharmaceutical intermediates .
Applications in Scientific Research
Organic Synthesis
The compound serves as a versatile building block for:
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Cross-Coupling Reactions: Suzuki-Miyaura couplings using the bromine atom as a leaving group.
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Oxidation to Carboxylic Acids: Using KMnO₄ or CrO₃ to yield (4-bromo-2-fluoro-3-methylbenzoic acid), a potential ligand for metal-organic frameworks.
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